molecular formula C11H13NO3 B13329931 (R)-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid

(R)-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid

Katalognummer: B13329931
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: IIUUDWGPRXDWDB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoic acid derivative can yield the desired product through a series of steps including cyclization, reduction, and functional group transformations .

Industrial Production Methods

Industrial production of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols .

Wissenschaftliche Forschungsanwendungen

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: Similar in structure but lacks the benzoic acid moiety.

    3-Hydroxybenzoic acid: Similar in structure but lacks the pyrrolidine ring.

    Proline derivatives: Contain a pyrrolidine ring but differ in the attached functional groups.

Uniqueness

®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

3-hydroxy-4-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H13NO3/c13-10-6-7(11(14)15)3-4-8(10)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2,(H,14,15)/t9-/m1/s1

InChI-Schlüssel

IIUUDWGPRXDWDB-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)O

Kanonische SMILES

C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.